4-Methoxycinnamonitrile
Overview
Description
4-Methoxycinnamonitrile is an organic compound with the molecular formula C10H9NO. It is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a nitrile group through a propenyl chain. This compound is known for its clear yellow liquid form after melting and has a molecular weight of 159.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxycinnamonitrile can be synthesized through various methods. One common method involves the Heck cross-coupling reaction. In this procedure, 4-iodoanisole reacts with acrylonitrile in the presence of a palladium catalyst and potassium carbonate in N,N-dimethylformamide at 110°C under an inert atmosphere for six hours .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycinnamonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenethylamine.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-Methoxycinnamonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Methoxycinnamonitrile involves its interaction with molecular targets in nematodes, leading to their immobilization and death. The exact molecular pathways are still under investigation, but it is believed to interfere with the nervous system of the nematodes .
Comparison with Similar Compounds
- 4-Methoxycinnamic acid
- 4-Methoxybenzaldehyde
- 4-Methoxyphenethylamine
Comparison: 4-Methoxycinnamonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity compared to similar compounds like 4-Methoxycinnamic acid (which has a carboxylic acid group) or 4-Methoxybenzaldehyde (which has an aldehyde group). This uniqueness makes it valuable in specific synthetic applications and biological studies .
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBCNHHPIBKYBO-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401035107 | |
Record name | 3-(4-Methoxyphenyl)-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401035107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28446-68-6, 14482-11-2 | |
Record name | Cinnamonitrile, p-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28446-68-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Methoxyphenyl)-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401035107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis,trans-4-methoxycinnamonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methoxycinnamonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET8BLJ6LJ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the nematicidal activity of 4-Methoxycinnamonitrile?
A1: this compound displays potent nematicidal activity against the pinewood nematode, Bursaphelenchus xylophilus. Studies have shown that it exhibits an LC50 value of 0.224-0.502 mg/ml against adult B. xylophilus []. This suggests its potential as a lead compound for developing new nematicides to control pine wilt disease caused by this nematode.
Q2: How does the structure of this compound influence its nematicidal activity compared to related compounds?
A2: Research suggests that the nematicidal activity of this compound and related compounds is influenced by structural characteristics such as the types of functional groups, saturation, and carbon skeleton []. For instance, trans-cinnamaldehyde, which shares the cinnamaldehyde core structure with this compound, shows even higher nematicidal activity, indicating the importance of the aldehyde group. Further research is needed to fully elucidate the structure-activity relationship and optimize the structure for enhanced nematicidal potency.
Q3: Can this compound be used to attract insects?
A3: Yes, this compound has been identified as a potent attractant for the western corn rootworm (Diabrotica virgifera virgifera) []. This discovery suggests its potential use in pest management strategies, such as in traps or as part of a push-pull system to lure the insects away from crops.
Q4: Are there any known synthetic routes for this compound?
A5: While the provided research articles do not delve into specific synthetic routes for this compound, they highlight its use as a reactant in the synthesis of other compounds. For example, this compound serves as a dipolarophile in the 1,3-dipolar cycloaddition reaction with nitrile oxides, leading to the formation of 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles [].
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